Xylenol orange

描述

Xylenol orange is an organic reagent, most commonly used as a tetrasodium salt as an indicator for metal titrations. It appears red in the titrand and becomes yellow once it reaches its endpoint . The compound has a chemical formula of C31H32N2O13S and a molar mass of 672.66 g/mol . It is fluorescent, with excitation maximums at 440 and 570 nm and an emission maximum at 610 nm .

准备方法

Synthetic Routes and Reaction Conditions: Xylenol orange is synthesized through a series of chemical reactions involving the condensation of xylenol with formaldehyde and subsequent sulfonation . The process typically involves the following steps:

Condensation Reaction: Xylenol reacts with formaldehyde in the presence of a base to form a bisphenol intermediate.

Industrial Production Methods: In industrial settings, this compound is produced by optimizing the reaction conditions to ensure high yield and purity. The process involves controlling the temperature, reaction time, and concentration of reactants to achieve the desired product. Purification is typically done using ion-exchange chromatography to remove impurities such as cresol red and semi-xylenol orange .

化学反应分析

Redox Reactions with Hydrogen Peroxide

Xylenol orange undergoes oxidative decolorization in the presence of hydrogen peroxide (H₂O₂), particularly under catalysis by transition metals like Co(II).

Key Findings

-

Catalyzed Reaction (Co(II)) :

-

Uncatalyzed Reaction :

Thermodynamic Parameters

| Parameter | Value (Catalyzed) | Value (Uncatalyzed) |

|---|---|---|

| Activation Energy | 48.2 kJ/mol | 92.5 kJ/mol |

| Enthalpy (ΔH‡) | 45.8 kJ/mol | 89.7 kJ/mol |

| Entropy (ΔS‡) | -120 J/(mol·K) | -95 J/(mol·K) |

Source: Kinetic study in micellar medium

FOX Reagent for H₂O₂ Detection

-

Applications :

Metal Titrations

-

XO acts as a metallochromic indicator, transitioning from red (free dye) to yellow upon metal binding (e.g., Fe³⁺, Cu²⁺) .

Oscillating Chemical Systems

XO perturbs the Belousov-Zhabotinsky (B-Z) oscillating reaction, enabling its quantification .

System Components

-

Catalyst: Macrocyclic Cu(II) complex (CuL₂).

-

Substrate: Malic acid.

-

Oxidant: Sodium bromate (NaBrO₃).

Key Observations

-

XO concentration (2.5 × 10⁻⁷ – 2.5 × 10⁻⁴ M) linearly correlates with oscillation amplitude changes .

-

Mechanism : XO interacts with brominated intermediates (e.g., BrO₂- ), altering radical chain propagation .

Analytical Performance

| Parameter | Value |

|---|---|

| Linear Range | 2.5 × 10⁻⁷ – 2.5 × 10⁻⁴ M |

| Detection Limit | 7.5 × 10⁻⁸ M |

Source: Oscillating system study

Environmental and Industrial Relevance

-

XO’s decolorization is critical for treating textile dye wastewater, reducing carcinogenic risks .

-

Catalytic systems (e.g., Co(II)/H₂O₂) enhance degradation efficiency, addressing environmental pollution .

This synthesis integrates kinetic, thermodynamic, and analytical data to provide a comprehensive overview of XO’s reactivity, underscoring its versatility in both industrial and research contexts.

科学研究应用

Analytical Chemistry

Complexometric Titration

Xylenol orange serves as an effective indicator in complexometric titrations, particularly for determining the concentration of metal ions such as thorium. A notable method involves direct titration with ethylenediaminetetraacetic acid (EDTA), where this compound changes color in response to the formation of metal complexes. This method has been validated for its reliability and sensitivity in detecting thorium in slurries, demonstrating the importance of buffer systems in optimizing results .

Biochemical Assays

Detection of Lipid Peroxidation

this compound is employed in assays to quantify lipid peroxidation, a key indicator of oxidative stress in biological tissues. The formation of the Fe(III)-xylenol orange complex allows for sensitive detection of lipid hydroperoxides. Studies have shown a strong correlation between this compound-based methods and traditional assays like thiobarbituric acid reactive substances (TBARS), highlighting its specificity and effectiveness .

High-Throughput Screening for Enzyme Activity

The this compound assay has been adapted for high-throughput screening of lipoxygenase (LOX) activity, which is crucial in inflammatory responses. Modifications to the assay have expanded its applicability across various pH levels, allowing researchers to assess LOX substrate preferences efficiently. This adaptability is critical for evaluating biocatalysts used in industrial applications .

Environmental and Health Research

Assessment of Oxidative Stress

Research utilizing this compound has focused on understanding oxidative stress induced by environmental factors, such as radiofrequency waves. Studies involving animal models have demonstrated that this compound can effectively measure changes in antioxidant enzyme activity and malondialdehyde levels, providing insights into the biochemical effects of exposure to harmful stimuli .

Case Studies

作用机制

Xylenol orange exerts its effects through complexation and oxidation reactions:

Complexation: It forms complexes with metal ions, which changes its color and allows it to function as an indicator.

Oxidation: In the presence of hydroperoxides, this compound is oxidized, leading to the formation of a ferric-xylenol orange complex.

相似化合物的比较

Cresol Red: Another sulfonated phenol used as an indicator in titrations.

Semi-Xylenol Orange: An impurity often found in commercial preparations of xylenol orange.

Iminodiacetic Acid: A chelating agent that can also form complexes with metal ions.

Uniqueness of this compound: this compound is unique due to its dual functionality as both a complexing agent and an oxidation indicator. Its ability to form stable complexes with a wide range of metal ions and its fluorescent properties make it particularly valuable in analytical chemistry and biological research .

生物活性

Xylenol orange (XO) is a synthetic azo dye that has garnered attention in various biological and biochemical applications due to its unique properties, particularly its ability to form complexes with metal ions. This article delves into the biological activities of this compound, including its role in enzymatic assays, oxidative stress detection, and potential therapeutic applications.

Overview of this compound

This compound is primarily used as a colorimetric indicator in analytical chemistry and biochemistry. It exhibits distinct color changes depending on the pH and metal ion concentrations, making it valuable for detecting various biological compounds. Its ability to form stable complexes with ferric ions (Fe³⁺) is particularly significant in biochemical assays.

Applications in Biochemical Assays

1. Lipid Hydroperoxide Detection

This compound is widely used in assays to measure lipid hydroperoxides, which are indicators of oxidative stress and cellular damage. The ferrous oxidation-xylenol orange (FOX) assay allows for the quantification of hydroperoxides in biological samples. This method involves the oxidation of Fe²⁺ to Fe³⁺ by hydroperoxides, followed by complexation with this compound, leading to a measurable color change.

| Assay Type | Detection Limit | pH Range | Application |

|---|---|---|---|

| FOX Assay | Low µM | 3 - 10 | Measurement of lipid hydroperoxides |

| This compound Assay | Variable | Acidic | Detection of hydrogen peroxide |

Research indicates that modifications to the FOX assay can enhance its sensitivity and applicability across a broader pH range, which is crucial for various biological samples .

2. Enzyme Activity Measurement

This compound has been utilized to assess the activity of various enzymes, including lipoxygenases (LOXs). These enzymes catalyze the dioxygenation of polyunsaturated fatty acids into hydroperoxides, which can subsequently be quantified using this compound. A study demonstrated that the modified FOX assay could effectively screen LOX activity under different conditions, significantly improving detection capabilities .

Case Studies

Case Study 1: Measurement of Hydrogen Peroxide Production

In a study examining the oxidation of vanillyl alcohol and eugenol by enzymes using this compound, researchers found that the production of hydrogen peroxide increased linearly over time. This linearity confirmed the assay's reliability for quantifying enzyme activity under controlled conditions .

Case Study 2: Detection of Oxidative Stress in Animal Models

A study involving Sprague-Dawley rats exposed to radiofrequency waves assessed oxidative stress through this compound-mediated detection of lipid peroxidation products. The results indicated significant increases in oxidative markers compared to control groups, highlighting the utility of this compound in evaluating biological effects induced by environmental stressors .

Biological Effects and Mechanisms

This compound's interaction with metal ions and its role as an antioxidant have implications for understanding various biological processes:

- Oxidative Stress Marker : Elevated levels of lipid peroxides detected via this compound correlate with increased oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

- Potential Therapeutic Applications : The ability of this compound to act as an antioxidant suggests potential therapeutic roles in mitigating oxidative damage in cells.

属性

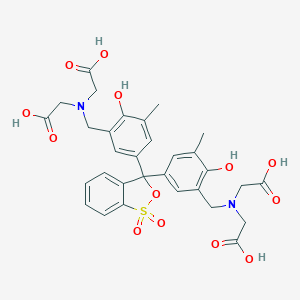

IUPAC Name |

2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O13S/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZHVTYKPFFVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061819 | |

| Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-35-4 | |

| Record name | Xylenol Orange | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylenol orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylenol orange | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylenol orange | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLENOL ORANGE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2VDY878QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。